

The Solubility of Lauryl Lactam in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Azacyclododecan-2-one*

Cat. No.: *B073394*

[Get Quote](#)

Abstract

This technical guide provides a comprehensive analysis of the solubility of lauryl lactam (also known as azacyclotridecan-2-one), a critical monomer in the production of Polyamide-12 (Nylon-12). An understanding of its solubility in various organic solvents is paramount for its purification, processing, and the development of novel polymerization techniques. This document synthesizes available qualitative and quantitative solubility data, explores the theoretical underpinnings of lauryl lactam's solubility, and provides a detailed experimental protocol for its determination. This guide is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require a deep, practical understanding of this key industrial chemical.

Introduction to Lauryl Lactam

Lauryl lactam (CAS No. 947-04-6) is a macrocyclic lactam that is a cornerstone in the field of materials science.^[1] It is a colorless to beige crystalline solid with a melting point of approximately 152.5 °C.^{[1][2]} The primary industrial significance of lauryl lactam lies in its role as the monomer for the ring-opening polymerization to produce Polyamide-12 (Nylon-12).^{[1][3]} This high-performance polymer is prized for its exceptional mechanical strength, flexibility, and chemical resistance, making it indispensable in the automotive and textile industries.^[2]

The purification of lauryl lactam, often achieved through crystallization, and its subsequent polymerization are processes that are fundamentally governed by its solubility characteristics.

[3][4] A thorough understanding of its interaction with various organic solvents is therefore not merely academic but a critical factor in process optimization and quality control.

Physicochemical Properties of Lauryl Lactam

A foundational understanding of the physicochemical properties of lauryl lactam is essential for interpreting its solubility behavior.

Property	Value
Molecular Formula	C ₁₂ H ₂₃ NO
Molecular Weight	197.32 g/mol
Appearance	Colorless to beige crystalline solid
Melting Point	~152.5 °C
Boiling Point	314.9±10 °C
Water Solubility	Virtually insoluble (<0.1 g / 100g of solution)

Sources:[2][3][5][6]

Theoretical Considerations for Solubility

The solubility of lauryl lactam is a complex interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" serves as a useful, albeit simplified, guide.[2]

Lauryl lactam possesses a dual chemical nature: a polar amide group capable of acting as both a hydrogen bond donor and acceptor, and a long, nonpolar twelve-carbon aliphatic ring.[7][8][9] This structure dictates its solubility profile.

- Solvent Polarity: Solvents with a polarity that can effectively solvate both the polar amide and the nonpolar ring will exhibit the highest solubilizing capacity.
- Hydrogen Bonding: The ability of a solvent to engage in hydrogen bonding with the amide group of lauryl lactam is a significant contributor to solubility.[7][10] Solvents that are strong

proton acceptors can interact favorably with the N-H group of the lactam.[10]

- Amide Cycle Size: The large, flexible 12-membered ring of lauryl lactam influences its crystal lattice energy and its conformational behavior in solution, which in turn affects its solubility. [10]

Solubility Data for Lauryl Lactam

While a comprehensive public dataset of quantitative solubility data for lauryl lactam across a wide range of organic solvents is limited, the following table consolidates available qualitative and quantitative information.

Solvent	Temperature (°C)	Solubility	Data Type
1,4-Dioxane	Not Specified	Soluble	Qualitative[1][3]
Benzene	Not Specified	Soluble	Qualitative[1][3]
Cyclohexane	Not Specified	Soluble	Qualitative[1][3]
Ethanol	Not Specified	Soluble	Qualitative
Acetone	Not Specified	Soluble	Qualitative
Acetonitrile (0% water)	20	~2 g / 100g of solution	Quantitative[11]
Acetonitrile (0% water)	82 (Boiling)	26.3 g / 100g of solution	Quantitative[11]
Water	Not Specified	Virtually Insoluble (<0.1 g / 100g of solution)	Quantitative[2][3][11]

Experimental Protocol for Solubility Determination

The isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[2]

Principle

An excess of the solid solute (lauryl lactam) is agitated in a known amount of solvent at a constant temperature for a sufficient duration to achieve equilibrium.[2] The undissolved solid is then separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.[2]

Experimental Workflow

Caption: Experimental workflow for determining the solubility of lauryl lactam.

Step-by-Step Methodology

- Preparation: Add an excess amount of finely ground lauryl lactam to a series of flasks containing a precisely weighed amount of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.[2]
- Equilibration: Seal the flasks to prevent solvent evaporation and place them in a thermostatic shaking water bath set to the desired temperature. Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined experimentally by analyzing samples at different intervals until the solute concentration remains constant.[2]
- Phase Separation: Once equilibrium is reached, cease agitation and allow the flasks to stand in the thermostatic bath for a sufficient time for the excess solid to settle.
- Sampling: Carefully withdraw a known mass of the clear supernatant using a syringe fitted with a suitable filter to prevent the transfer of any undissolved solid.
- Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish).[2]
- Solvent Evaporation: Place the container in a drying oven at a temperature that is below the boiling point of the solvent and the melting point of lauryl lactam (e.g., 80-100 °C) to evaporate the solvent to dryness.[2]
- Final Weighing: After complete evaporation of the solvent, cool the container in a desiccator to room temperature and weigh it to determine the mass of the dissolved lauryl lactam.
- Calculation: The solubility can be calculated as follows:

Solubility (g/100 g solvent) = (mass of dissolved lauryl lactam / mass of solvent) x 100

Factors Influencing Lauryl Lactam Solubility

Several factors can significantly impact the solubility of lauryl lactam:

- Temperature: As indicated by the data for acetonitrile, the solubility of lauryl lactam in organic solvents is generally expected to increase with temperature. This is a critical parameter in crystallization processes for purification.
- Purity of Lauryl Lactam and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.^[2] The use of high-purity materials is essential for obtaining accurate and reproducible data.
- Solvent Mixtures: The use of co-solvents can dramatically change the solubility of lauryl lactam. For instance, the addition of water to acetonitrile has been shown to be a viable method for controlling solubility during crystallization for purification.^[11]

Conclusion

While there is a clear indication that lauryl lactam is soluble in a variety of organic solvents, a comprehensive, publicly available dataset of quantitative solubility values remains limited. The interplay between the polar amide group and the nonpolar hydrocarbon ring of lauryl lactam dictates its solubility, making solvents of intermediate polarity and those capable of hydrogen bonding effective. The isothermal shake-flask method coupled with gravimetric analysis provides a robust experimental framework for researchers to generate precise solubility data for lauryl lactam in specific solvents of interest. The generation and dissemination of such data would be of immense value to the scientific and industrial communities for the optimization of processes involving this vital monomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Laurolactam | 947-04-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Laurolactam - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Laurolactam | C12H23NO | CID 13690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. mdpi.com [mdpi.com]
- 11. US3684797A - Purification of laurolactam - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Solubility of Lauryl Lactam in Organic Solvents: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073394#solubility-of-lauryl-lactam-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com